(-)-Catechin (CAS 18829-70-4), frequently cataloged as (-)-catechol in specific supplier databases, is a highly specific trans-flavan-3-ol enantiomer structurally distinct from the more naturally abundant (+)-catechin and the cis-diastereomer (-)-epicatechin[1]. In industrial and research procurement, (-)-catechin is primarily sourced as a high-purity chiral reference standard, a stereoselective metabolic modulator, and a specialized antioxidant . Its procurement is driven by its unique pharmacokinetic profile, specific PPARγ agonism, and distinct thermal and pH-dependent stability requirements, which dictate precise formulation and processing parameters in nutraceutical and pharmaceutical development .
Substituting (-)-catechin with the more commercially available (+)-catechin, (-)-epicatechin, or a racemic mixture introduces critical failure points in both biological assays and formulation workflows. Stereoisomerism fundamentally alters the molecule's interaction with biological targets; for instance, (-)-catechin and (+)-catechin exert opposing effects on glycogenolysis and triglyceride accumulation [1]. Furthermore, their intestinal absorption rates differ by over 50%, meaning that substituting enantiomers in pharmacokinetic models or nutraceutical formulations will drastically alter bioavailability and systemic exposure, rendering efficacy data invalid and leading to downstream product failure [2].
In situ perfusion studies of the rat small intestine demonstrate that the absorption of (-)-catechin is significantly lower than that of its stereoisomer (+)-catechin. At a 10 μmol/L perfusion concentration, only 8 ± 10% of the (-)-catechin dose is absorbed, compared to 17 ± 10% for (+)-catechin [1]. At 30 μmol/L, absorption is 16 ± 17% for (-)-catechin versus 24 ± 15% for (+)-catechin[1]. This profound difference in bioavailability dictates that formulation strategies must be specifically tailored to the (-)-enantiomer.
| Evidence Dimension | Intestinal absorption rate (10 μmol/L perfusion) |
| Target Compound Data | 8 ± 10% absorption |
| Comparator Or Baseline | 17 ± 10% absorption ((+)-Catechin) |
| Quantified Difference | >50% reduction in baseline absorption for the (-)-enantiomer |
| Conditions | In situ rat small intestine perfusion model |
Prevents critical under-dosing in in vivo models and necessitates specific delivery vehicle procurement for nutraceutical formulations.
(-)-Catechin acts as a stereoselective PPARγ agonist and exhibits opposing metabolic effects compared to (+)-catechin. In isolated hepatocyte and adipocyte models, (+)-catechin stimulates insulin-induced triglyceride accumulation and inhibits glycogenolysis [1]. Conversely, (-)-catechin actively inhibits triglyceride accumulation and stimulates glycogenolysis [1]. Utilizing a racemic mixture neutralizes these effects, while substituting with (+)-catechin reverses the intended biological outcome.
| Evidence Dimension | Metabolic pathway directionality |
| Target Compound Data | Inhibits triglyceride accumulation; stimulates glycogenolysis |
| Comparator Or Baseline | Stimulates triglyceride accumulation; inhibits glycogenolysis ((+)-Catechin) |
| Quantified Difference | Complete reversal of biological activity direction |
| Conditions | In vitro hepatocyte and adipocyte metabolic assays |
Mandates the procurement of chirally pure (-)-catechin for metabolic assays to prevent false baselines or reversed experimental outcomes.
Catechins are highly susceptible to thermal degradation and epimerization during processing. Heating aqueous catechin solutions at 98°C for 7 hours results in a 20% degradation loss, while autoclaving at 120°C induces rapid epimerization [1]. However, the addition of specific excipients drastically alters this profile; formulating with trehalose limits catechin loss to just 7.7% at 80°C, whereas sucrose accelerates degradation [2].
| Evidence Dimension | Thermal degradation loss |
| Target Compound Data | 7.7% loss (with trehalose excipient) |
| Comparator Or Baseline | >20% loss (unprotected aqueous baseline at high heat) |
| Quantified Difference | ~60% improvement in thermal retention with correct excipient |
| Conditions | Aqueous heating at 80°C-98°C |
Guides the co-procurement of compatible stabilizing excipients (like trehalose) for high-temperature manufacturing processes.
Distinguishing (-)-catechin from (+)-catechin and racemic mixtures requires precise polarimetric validation. (-)-Catechin exhibits a specific optical rotation ([α]D) of -16.8°, in stark contrast to (+)-catechin, which shows a rotation of +16.0° to +18.4°, and the racemate, which is optically inactive (0°) . This metric is the primary analytical standard used during inbound quality control to verify the stereochemical identity of the procured batch.
| Evidence Dimension | Specific optical rotation ([α]D) |
| Target Compound Data | -16.8° |
| Comparator Or Baseline | +16.0° to +18.4° ((+)-Catechin) and 0° (Racemate) |
| Quantified Difference | ~33° to 35° shift in optical rotation |
| Conditions | Standard polarimetry (aqueous/ethanol solution) |
Provides a definitive, low-cost QA/QC metric to reject mislabeled racemic or (+)-catechin batches upon receipt.
Due to its distinct and lower intestinal absorption profile compared to (+)-catechin, (-)-catechin is the required standard for validating chiral separation methods in LC-MS/MS and developing predictive bioavailability models for flavonoid metabolism [1].
Because it specifically inhibits triglyceride accumulation and acts as a stereoselective PPARγ agonist, (-)-catechin is the exact compound required for screening anti-diabetic and lipid-regulating pathways, where (+)-catechin would induce the opposite effect [2].
As a baseline for thermal degradation and epimerization studies, (-)-catechin is used to evaluate the protective efficacy of novel food-grade excipients (e.g., trehalose vs. sucrose) during pasteurization or autoclaving of functional beverages [3].
Procured as an absolute analytical standard to quantify the enantiomeric excess of catechins in cocoa, green tea, and other botanical extracts, ensuring the correct stereochemical profile of commercial nutraceuticals .
Irritant